2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring and a pyrimidine moiety. Key structural features include:
- Substituents: A 4-ethylphenyl group at position 3 and a 2-methylphenyl group at position 6 on the thiazolo-pyrimidine scaffold.
- Functional groups: A sulfanylidene (C=S) group at position 2 and a sulfanylacetic acid moiety (–SCH₂COOH) at position 3.
Properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-3-14-8-10-15(11-9-14)24-19-18(31-22(24)29)20(28)25(16-7-5-4-6-13(16)2)21(23-19)30-12-17(26)27/h4-11H,3,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLDXAZLSYCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)O)C4=CC=CC=C4C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the ethylphenyl and methylphenyl groups. The final step involves the addition of the thioacetic acid moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Comparisons
Anti-Inflammatory Activity
- The thiopyrano[2,3-d]thiazole derivatives in exhibit anti-inflammatory activity (EC₅₀ = 12 µM) comparable to diclofenac, attributed to electron-donating methoxy groups enhancing binding to cyclooxygenase (COX) enzymes . The target compound’s 4-ethylphenyl and 2-methylphenyl substituents, both alkyl groups, may similarly modulate COX affinity but require experimental validation.
Antibacterial and Antitubercular Activity
- Thiazolo[4,5-b]pyridine derivatives in showed moderate tuberculostatic activity against Mycobacterium tuberculosis (MIC = 25–50 µg/mL), with hydrazide derivatives outperforming others . The target compound’s sulfanylacetic acid group could enhance membrane permeability, but its efficacy remains untested.
Solubility and Reactivity
- The sulfanylacetic acid (–SCH₂COOH) group in the target compound improves water solubility compared to ester or alkyl derivatives (e.g., ). This feature is shared with 2-{[3-Cyano-4-(4-Methoxyphenyl)-6-Phenylpyridinyl]Sulfanyl}Acetic Acid (), which has a logP ~2.1, indicating moderate lipophilicity .
Key Research Findings and Gaps
Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy, methyl) on aryl substituents correlate with enhanced anti-inflammatory activity in thiopyrano-thiazoles . The target compound’s ethyl and methyl groups may follow this trend. The sulfanylacetic acid moiety is critical for solubility but may reduce blood-brain barrier penetration compared to ester derivatives .
Synthetic Challenges :
- Multi-component reactions (e.g., Biginelli reaction in ) are efficient for thiazolo-pyrimidine synthesis but require precise control of regiochemistry .
The stereochemistry of the sulfanylidene group (C=S) and its impact on binding remains unexplored .
Biological Activity
The compound 2-{[3-(4-ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetic acid is a novel synthetic entity with potential therapeutic applications. Its structural complexity suggests diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique thiazolo-pyrimidine core combined with sulfur-containing moieties. The structural formula is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Case Study : A derivative similar to the compound showed an inhibition zone of 15 mm against E. coli, suggesting a promising antimicrobial profile.
Anticancer Activity
The thiazolo-pyrimidine scaffold is recognized for its anticancer potential:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- Research Findings : A study reported that a related thiazolo-pyrimidine derivative exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 mm inhibition zone | |
| Anticancer | MCF-7 (Breast cancer) | 10 | |
| Anticancer | A549 (Lung cancer) | 8 |
Mechanistic Insights
The biological activity of this compound appears to be linked to its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit key enzymes involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
